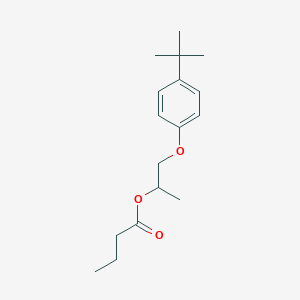
1-(4-Tert-butylphenoxy)propan-2-yl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenoxy)propan-2-yl butanoate is an organic compound with the molecular formula C17H26O3. It is known for its unique structural features, which include a tert-butyl group attached to a phenoxy ring and a butanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenoxy)propan-2-yl butanoate typically involves the esterification of 1-(4-tert-butylphenoxy)propan-2-ol with butanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenoxy)propan-2-yl butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1-(4-tert-butylphenoxy)propan-2-ol and butanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 1-(4-tert-butylphenoxy)propan-2-ol and butanoic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Halogenated derivatives of the phenoxy ring.
Scientific Research Applications
1-(4-Tert-butylphenoxy)propan-2-yl butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenoxy)propan-2-yl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenoxy ring may interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Tert-butylphenoxy)propan-2-yl acetate
- 1-(4-Tert-butylphenoxy)propan-2-yl propanoate
- 1-(4-Tert-butylphenoxy)propan-2-yl hexanoate
Uniqueness
1-(4-Tert-butylphenoxy)propan-2-yl butanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and resistance to oxidation compared to similar compounds .
Properties
CAS No. |
5437-03-6 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenoxy)propan-2-yl butanoate |
InChI |
InChI=1S/C17H26O3/c1-6-7-16(18)20-13(2)12-19-15-10-8-14(9-11-15)17(3,4)5/h8-11,13H,6-7,12H2,1-5H3 |
InChI Key |
AQVGUTSWELPYGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)COC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















